Product packaging for Ethyl 5-(bromomethyl)nicotinate(Cat. No.:CAS No. 156691-99-5)

Ethyl 5-(bromomethyl)nicotinate

Cat. No.: B3338911
CAS No.: 156691-99-5
M. Wt: 244.08 g/mol
InChI Key: DZIIEYIOMDDTHJ-UHFFFAOYSA-N
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Description

Ethyl 5-(bromomethyl)nicotinate (CAS 156691-99-5) is a high-purity chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.08 g/mol . This molecule is a valuable building block in organic synthesis and medicinal chemistry research, primarily due to its reactive bromomethyl group attached to a nicotinate scaffold . The bromomethyl group is a highly effective handle for further chemical transformations, as the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions . This allows researchers to readily functionalize the molecule, enabling the construction of more complex molecular architectures for various applications . The nicotinate core is a significant heterocyclic structure found in numerous biologically active compounds, and its ester functionality provides a point for further modification, such as hydrolysis or amidation . One of the primary synthetic routes to this compound involves the radical-initiated Wohl-Ziegler bromination of ethyl 5-methylnicotinate using N-Bromosuccinimide (NBS) . This reagent is intended for research applications only and must be handled by qualified professionals. It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . For pricing, batch-specific data, and additional documentation, please inquire directly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrNO2 B3338911 Ethyl 5-(bromomethyl)nicotinate CAS No. 156691-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5-(bromomethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-3-7(4-10)5-11-6-8/h3,5-6H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIIEYIOMDDTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695420
Record name Ethyl 5-(bromomethyl)pyridine-3-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID50695420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156691-99-5
Record name Ethyl 5-(bromomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Nicotinate Scaffolds in Synthetic Chemistry

Nicotinate (B505614) scaffolds, derived from nicotinic acid (niacin or vitamin B3), are heterocyclic structures that are fundamental to numerous biologically active compounds. belnauka.by Their presence in various natural products and synthetic pharmaceuticals underscores their importance in medicinal chemistry. The modification of the nicotinate ring and its substituents allows for the fine-tuning of a molecule's physicochemical properties, such as polarity and lipophilicity, which can influence its biological activity. mdpi.com The ester functionality, in particular, provides a handle for further chemical transformations, including hydrolysis, amidation, and transesterification, making nicotinate esters versatile intermediates in the synthesis of a wide array of compounds. google.com

Strategic Importance of Bromomethyl Functionality in Organic Synthesis

The introduction of a bromomethyl group onto an organic scaffold is a strategic maneuver in synthetic chemistry. This functional group serves as a highly reactive "handle" for a variety of chemical transformations. The carbon-bromine bond is relatively weak and polarized, making the bromine atom an excellent leaving group in nucleophilic substitution reactions. fiveable.me This reactivity allows for the facile introduction of a wide range of functional groups, including amines, thiols, alkoxides, and carbon nucleophiles, thereby enabling the construction of more complex molecular architectures. ontosight.ai The bromomethyl group's ability to participate in these reactions makes it an invaluable tool for medicinal chemists and materials scientists. pyglifesciences.com

Overview of Research Trajectories for Ethyl 5 Bromomethyl Nicotinate

Direct Bromination Approaches

Direct bromination, particularly at the benzylic position of a substituted pyridine (B92270) ring, represents the most common strategy for synthesizing this compound. This approach leverages the reactivity of the methyl group attached to the pyridine core.

Wohl-Ziegler Bromination using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of hydrocarbons. wikipedia.orgthermofisher.com It is the primary route for synthesizing this compound from its precursor, ethyl 5-methylnicotinate. This reaction typically employs N-Bromosuccinimide (NBS) as the brominating agent. mychemblog.com The process is generally carried out by refluxing a solution of the substrate in an inert solvent, such as carbon tetrachloride (CCl₄), with a stoichiometric amount of NBS and a radical initiator. wikipedia.orgmychemblog.com

The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction, which is crucial for favoring substitution over addition to an aromatic system. organic-chemistry.orgchem-station.com The reaction is considered complete when the denser NBS is consumed and converted into succinimide (B58015), which floats on top of the CCl₄ solvent. wikipedia.org Due to the toxicity of carbon tetrachloride, alternative solvents like trifluorotoluene have been proposed. wikipedia.org

A typical procedure involves the bromination of ethyl nicotinate using NBS in the presence of a radical initiator in an inert solvent at elevated temperatures.

Radical Initiation Strategies in Bromination Reactions

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. mychemblog.comchem-station.com Initiation of this process requires a radical initiator to generate the initial bromine radical (Br•). youtube.com Common strategies for initiation include:

Chemical Initiators: A small quantity of a radical initiator is typically added to the reaction mixture. wikipedia.org The most common initiators are 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide. mychemblog.com These molecules readily undergo homolytic cleavage upon heating to produce radicals, which then start the chain reaction. mychemblog.comyoutube.com

Photochemical Initiation: Ultraviolet (UV) light or irradiation can also be used to initiate the reaction. youtube.comyoutube.com This method promotes the homolytic cleavage of the bromine molecule to form the necessary bromine radicals. scientificupdate.com Continuous photochemical bromination using LEDs has also been described as a modern alternative. scientificupdate.com

The mechanism, as first proposed by Paul Goldfinger, involves the generation of a bromine radical, which abstracts a hydrogen from the benzylic position of the substrate. wikipedia.orgscientificupdate.com The resulting benzylic radical then reacts with a molecule of Br₂ to form the desired brominated product and a new bromine radical, thus propagating the chain. mychemblog.com

Initiation Method Initiator Typical Conditions Reference
ThermalDibenzoyl PeroxideHeated in CCl₄ mychemblog.com
ThermalAIBN (2,2'-azobis(isobutyronitrile))Heated in CCl₄ mychemblog.com
PhotochemicalUV Irradiation / LEDs405nm irradiation youtube.comscientificupdate.com

Regioselectivity and Reaction Control in Pyridine Bromination

Controlling the position of bromination (regioselectivity) is a significant challenge in the functionalization of pyridines. The pyridine ring is electron-deficient, making electrophilic aromatic substitution reactions difficult, often requiring harsh conditions like high temperatures. acs.org Under the free-radical conditions of the Wohl-Ziegler reaction, bromination occurs selectively at the benzylic position (the methyl group) rather than on the pyridine ring itself. mychemblog.com

However, the choice of solvent and conditions is critical. If NBS is used in polar, acidic solvents like acetic acid, an acid-catalyzed process can predominate, leading to bromination on the aromatic ring instead of the benzylic position. mychemblog.com To achieve high regioselectivity for the desired product, non-polar solvents are essential.

For bromination directly on the pyridine ring, which may be desired for synthesizing analogues, specific strategies are needed to control the position of the incoming bromine atom. These can include:

Directing Groups: Installing an electron-donating group, such as an amino group, can enhance the nucleophilicity of the pyridine ring and direct bromination to specific positions under milder conditions. acs.org

Pyridine N-Oxides: The use of pyridine N-oxides allows for regioselective bromination at the C2-position using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide. tcichemicals.com

Alternative Synthetic Routes to 5-(bromomethyl)nicotinate Derivatives

While direct bromination is common, alternative methods are being explored to provide different pathways to the target compound or its analogues, sometimes offering improved sustainability or selectivity.

Electrochemical Synthesis Pathways for Bromomethylpyridines

Electrochemistry offers a sustainable and catalyst-free alternative for halogenation reactions. acs.org A facile electrochemical bromination of pyridine derivatives has been developed that allows for meta-bromination (i.e., at the C3 or C5 position) with high regioselectivity. acs.org This method uses inexpensive and safe bromine salts, such as tetrabutylammonium bromide (TBABr), in a mixed solvent system at room temperature. acs.org

The process involves the anodic oxidation of bromide to generate a bromine radical. acs.org This radical then participates in an electrophilic substitution on the pyridine ring. By using a directing group, the reaction can be guided to the meta-position, achieving yields of up to 95%. acs.org While this technique primarily functionalizes the pyridine ring directly, it represents a potential step in a multi-step synthesis of bromomethylpyridine analogues, where the ring is first brominated and then further modified.

Parameter Condition Reference
Bromide SourceTetrabutylammonium bromide (TBABr) acs.org
ElectrolyteLithium perchlorate (B79767) (LiClO₄) acs.org
SolventAcetonitrile/Acetic Acid (MeCN/HOAc) acs.org
ElectrodesReticulated Vitreous Carbon (Anode), Platinum (Cathode) acs.org
TemperatureRoom Temperature acs.org

Multi-step Convergent Syntheses

Multi-step convergent syntheses provide a strategic approach to building complex molecules like this compound and its derivatives. Instead of a linear sequence of reactions, a convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the final steps.

For this compound, a convergent approach could involve:

Synthesis of a functionalized pyridine core: One fragment could be a pyridine ring already bearing the ethyl nicotinate moiety and a different functional group at the 5-position that can be later converted to a bromomethyl group.

Preparation of the side chain: A separate synthesis could focus on preparing a bromomethyl unit or a precursor.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mun.ca An ideal green synthesis is one that creates complex molecules in a few, atom-economical steps using non-hazardous, renewable reagents and solvents, ultimately proceeding quickly and in high yield under ambient conditions. mun.ca

Development of Environmentally Benign Brominating Agents

The synthesis of this compound involves the bromination of the methyl group at the 5-position of an ethyl nicotinate precursor. Traditional brominating agents often pose significant environmental and safety hazards. Consequently, research has focused on developing more benign alternatives.

One greener approach involves the use of an aqueous H₂O₂-HBr system. researchgate.net This method is notable for its use of water as a solvent and for generating water as the only theoretical byproduct from the oxidant, hydrogen peroxide. researchgate.net This system has proven effective for the benzylic bromination of various toluene (B28343) derivatives, a reaction analogous to the one required for this compound synthesis, using visible light as a radical activator. researchgate.net The H₂O₂-HBr system can be more reactive than N-bromosuccinimide (NBS) for certain brominations and offers the advantages of inexpensive reagents and a reduced environmental impact. researchgate.net

Another environmentally safer alternative is the use of solid brominating agents like pyridinium (B92312) tribromide. researchgate.net As a stable, solid reagent, it is easier and safer to handle than liquid bromine, reducing the risks associated with transportation, storage, and dispensing. researchgate.net The use of less toxic solvents, such as ethanol (B145695), in conjunction with pyridinium tribromide further enhances the green profile of the synthesis. researchgate.net

Comparison of Brominating Agents

Brominating AgentKey AdvantagesEnvironmental ConsiderationsRelevant Reaction Type
H₂O₂-HBr SystemInexpensive reagents, uses water as a solvent. researchgate.netWater is the main byproduct, making it a 'clean' oxidant. researchgate.netRadical benzylic bromination. researchgate.net
Pyridinium TribromideStable, non-volatile solid, easier to handle than Br₂. researchgate.netCan be used with greener solvents like ethanol. researchgate.netAlkene and other brominations. researchgate.net
N-Bromosuccinimide (NBS)Solid reagent, selective for allylic and benzylic bromination.Often used with chlorinated solvents; succinimide is a byproduct.Radical benzylic bromination. researchgate.net

Solvent-Free and Mechanochemical Syntheses

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute significantly to industrial waste and environmental impact. skpharmteco.comyoutube.com Solvent-free synthesis and mechanochemistry represent powerful strategies to achieve this objective.

Solvent-free synthesis involves conducting reactions by mixing solid reactants without any solvent. youtube.com This approach can be applied to the synthesis of precursors to this compound. For instance, oxidation reactions that might traditionally use dichloromethane (B109758) can be performed under solvent-free conditions, leading to higher yields over time. mun.ca

Mechanochemistry utilizes mechanical energy, typically through ball-milling or grinding, to induce chemical reactions in the solid state. youtube.comyoutube.com This technique obviates the need for solvents, can overcome solubility issues, and often accelerates reaction rates, simplifying procedures and reducing waste. youtube.comnih.gov Mechanochemical methods have been successfully employed for a variety of syntheses, including the formation of azo dyes and complex metal-organic frameworks, demonstrating their versatility. nih.govrsc.org This approach could potentially streamline the bromination or esterification steps in the production of this compound, offering a cleaner and more efficient synthetic route.

Advantages of Solvent-Free and Mechanochemical Methods

MethodCore PrincipleKey Green Advantages
Solvent-Free SynthesisMixing solid reactants directly without a liquid medium. youtube.comEliminates solvent waste, simplifies product isolation, reduces energy for solvent removal. mun.ca
MechanochemistryUsing mechanical force (e.g., ball-milling) to drive reactions. youtube.comAvoids bulk solvents, accelerates reactions, can enable novel reactions, reduces need for excess reagents. youtube.comnih.gov

Catalytic Strategies for Sustainable Production

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric ones. youtube.com Catalysts accelerate reactions without being consumed, allowing for small quantities to transform large amounts of reactants into products, thereby minimizing waste. youtube.comlongdom.org They enhance sustainability by enabling reactions under milder conditions, increasing selectivity, and often allowing for easier separation and reuse. jetir.org

For the synthesis of this compound, catalytic strategies can be applied to the esterification step. The production of the precursor, ethyl nicotinate, is traditionally catalyzed by concentrated sulfuric acid, which generates significant waste. patsnap.com A greener alternative is the use of a solid acid catalyst, such as HND230. patsnap.comgoogle.com This heterogeneous catalyst can be easily recovered by simple filtration and reused, which reduces waste, lowers costs, and is well-suited for large-scale industrial production. patsnap.comgoogle.com The reaction involves the esterification of nicotinic acid with ethanol in the presence of the solid catalyst, yielding ethyl nicotinate with high purity and yield. google.com

Comparison of Catalytic vs. Stoichiometric Reagents

ApproachDescriptionAdvantagesDisadvantages
CatalyticA substance accelerates a reaction without being consumed. youtube.comlongdom.orgHigh efficiency, minimizes waste, reusable, enables milder conditions, high selectivity. youtube.comjetir.orgCatalyst development can be complex; potential for leaching in heterogeneous systems.
StoichiometricReagent is consumed in a 1:1 or greater molar ratio with the reactant. youtube.comOften simpler to implement for known reactions.Generates large amounts of waste, requires separation from product, higher material consumption. youtube.com

Esterification and Transesterification Considerations for Ethyl Nicotinates

Esterification of nicotinic acid with ethanol is the most direct route to the ethyl nicotinate precursor. As mentioned, employing a solid acid catalyst like HND230 in a solvent such as toluene provides a high-yield, environmentally friendly process. patsnap.comgoogle.com The process involves heating nicotinic acid and ethanol with the catalyst, followed by removal of water to drive the reaction to completion. google.com The solid catalyst is then filtered off for reuse. patsnap.comgoogle.com

Transesterification is the process of converting one ester into another and can be performed under either acidic or basic conditions. masterorganicchemistry.com This is a useful strategy if a different ester of nicotinic acid is more readily available than nicotinic acid itself.

Acid-Catalyzed Transesterification : In this method, an ester (e.g., methyl nicotinate) is treated with an excess of ethanol in the presence of an acid catalyst, such as scandium(III) triflate or silica (B1680970) chloride. organic-chemistry.org Using ethanol as the solvent drives the equilibrium towards the formation of ethyl nicotinate. masterorganicchemistry.com

Base-Catalyzed Transesterification : This process typically involves a strong base, such as sodium ethoxide, as both the nucleophile and the catalyst. masterorganicchemistry.com The ethoxide ion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate, which then expels the original alkoxide group to form the new ethyl ester. masterorganicchemistry.com

Summary of Esterification and Transesterification Methods

MethodReactantsCatalyst/ReagentKey Features
Direct EsterificationNicotinic Acid + EthanolSolid Acid Catalyst (e.g., HND230) patsnap.comgoogle.comGreen, reusable catalyst, high yield. patsnap.comgoogle.com
Acid-Catalyzed TransesterificationMethyl Nicotinate + EthanolSc(OTf)₃, Silica Chloride organic-chemistry.orgEffective for converting esters; requires excess alcohol as solvent. masterorganicchemistry.com
Base-Catalyzed TransesterificationMethyl Nicotinate + EthanolSodium Ethoxide (NaOEt) masterorganicchemistry.comUses a strong base; proceeds via an addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary mode of reactivity for this compound is nucleophilic substitution, where the bromide ion serves as an effective leaving group. The electrophilic carbon of the bromomethyl moiety is readily attacked by a wide range of nucleophiles, facilitating the construction of more complex molecular architectures. These reactions typically proceed via an S_N2 mechanism in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Formation of Ethers and Thioethers

This compound readily reacts with alkoxides and thiolates to form the corresponding ethers and thioethers. In the Williamson ether synthesis, an alcohol is first deprotonated with a strong base, such as sodium hydride, to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from this compound. Similarly, treatment with a thiol in the presence of a base, or with a pre-formed thiolate salt, yields the corresponding thioether. These reactions are efficient for creating C-O and C-S bonds, respectively.

Table 1: Representative Nucleophilic Substitution Reactions for Ether and Thioether Synthesis This table presents illustrative reaction conditions typical for the synthesis of ethers and thioethers from benzylic halides. Specific yields may vary based on substrate and precise conditions.

Nucleophile Precursor Base Solvent Product Type
Phenol K₂CO₃ DMF Aryl Ether
Ethanol NaH THF Alkyl Ether
Thiophenol Cs₂CO₃ Acetonitrile Aryl Thioether
Ethanethiol Et₃N CH₂Cl₂ Alkyl Thioether

Amidation and Alkylation Reactions

Nitrogen nucleophiles, such as amines and amides, effectively displace the bromide of this compound to form new C-N bonds. Primary and secondary amines react directly to yield the corresponding secondary and tertiary amine derivatives. The compound also serves as a potent alkylating agent for various substrates, including N-heterocycles like indoles, pyrazoles, and imidazoles. organic-chemistry.org In these reactions, a base is typically employed to deprotonate the N-H bond of the heterocycle, enhancing its nucleophilicity for subsequent alkylation. organic-chemistry.org

Table 2: Examples of Amidation and N-Alkylation Reactions This table provides representative examples of amidation and N-alkylation using this compound as the electrophile.

Nucleophile Base Solvent Product
Aniline K₂CO₃ DMF N-(5-(ethoxycarbonyl)pyridin-3-yl)methyl)aniline
Phthalimide K₂CO₃ DMF Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)nicotinate
Indole NaH THF Ethyl 5-((1H-indol-1-yl)methyl)nicotinate
1H-Pyrazole Cs₂CO₃ Acetonitrile Ethyl 5-((1H-pyrazol-1-yl)methyl)nicotinate

Cross-Coupling Reactions Utilizing the Bromomethyl Moiety

The carbon-bromine bond in this compound is also amenable to participation in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Transformations

Palladium catalysts are widely used to couple organic halides with various partners. While Suzuki and Stille couplings typically involve aryl or vinyl halides, the benzylic C-Br bond of this compound can undergo oxidative addition to a low-valent palladium(0) species. This key step forms an organopalladium(II) intermediate, which can then participate in the catalytic cycle. For instance, in a reaction analogous to a Suzuki coupling, this intermediate could undergo transmetalation with an organoboron reagent, followed by reductive elimination to form a new C-C bond. Similarly, α-arylation of carbonyl compounds can be achieved where the enolate acts as the nucleophile attacking the organopalladium complex. organic-chemistry.org

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a cost-effective and often complementary alternative to palladium for cross-coupling reactions. nih.gov Nickel(0) complexes can readily engage in oxidative addition with alkyl halides, including activated benzylic systems like this compound. nih.gov This reactivity is central to reactions such as the Kumada coupling, which pairs an organomagnesium (Grignard) reagent with an organic halide, and the Negishi coupling, which utilizes an organozinc reagent. nih.gov The resulting organonickel intermediate can then couple with the organometallic partner to forge a new carbon-carbon bond. The reactivity of different classes of alkyl halides in these couplings can be influenced by the specific nickel catalyst and ligands employed. nih.gov

Organometallic Reagent Mediated Reactions

Direct reaction with strong organometallic nucleophiles, such as Grignard reagents (RMgX) and organozinc reagents (RZnX), provides a straightforward route to alkylation or arylation at the benzylic position. In these reactions, the organometallic compound acts as a source of a carbanion which displaces the bromide in a nucleophilic substitution. These reactions are typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether under anhydrous conditions to prevent quenching of the highly reactive organometallic reagent. rsc.orguni-muenchen.de This approach is distinct from the catalytic cross-coupling reactions as it is a stoichiometric process.

Table 3: Potential Cross-Coupling and Organometallic Reactions This table outlines potential C-C bond-forming reactions involving this compound based on established catalytic methods.

Reaction Type Coupling Partner Catalyst System (Typical) Potential Product
Suzuki-type Arylboronic acid Pd(PPh₃)₄ / Base Ethyl 5-(arylmethyl)nicotinate
Negishi-type Arylzinc chloride Pd(dba)₂ / Ligand Ethyl 5-(arylmethyl)nicotinate
Kumada-type Aryl Grignard reagent NiCl₂(dppp) Ethyl 5-(arylmethyl)nicotinate
Grignard Reaction Alkylmagnesium bromide None (Stoichiometric) Ethyl 5-(alkylmethyl)nicotinate

Radical Reactions and Photoredox Catalysis

The carbon-bromine bond in the bromomethyl group of this compound is susceptible to homolytic cleavage, enabling its participation in radical-mediated transformations. Modern synthetic methods, particularly those involving photoredox catalysis, have expanded the scope of reactions for generating and utilizing radicals from such precursors.

The primary pathway to generate a radical species from this compound involves the cleavage of the C-Br bond. This can be achieved through several methods, with photoredox catalysis being a prominent modern approach.

The synthesis of this compound itself often proceeds via a radical mechanism. The Wohl-Ziegler bromination of ethyl 5-methylnicotinate using N-bromosuccinimide (NBS) is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide. youtube.com This reaction proceeds through a free-radical chain mechanism involving the abstraction of a benzylic hydrogen to form a resonance-stabilized pyridylmethyl radical, which then reacts with NBS to yield the final product.

In the context of photoredox catalysis, the (5-ethoxycarbonylpyridin-3-yl)methyl radical can be generated from this compound via a single-electron transfer (SET) process. An excited photocatalyst, either oxidative or reductive, can interact with the substrate. In a reductive quenching cycle, an excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the this compound. This electron transfer leads to the formation of a radical anion, which rapidly fragments, cleaving the C-Br bond to release a bromide anion and the desired (5-ethoxycarbonylpyridin-3-yl)methyl radical. This radical is stabilized by the adjacent pyridine ring.

General conditions for radical generation from alkyl halides via photoredox catalysis are now well-established and can be applied to this compound.

Parameter Details
Catalyst Iridium or Ruthenium-based photocatalysts (e.g., Ir(ppy)₃, Ru(bpy)₃²⁺), or organic dyes.
Light Source Visible light (e.g., blue LEDs).
Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile.
Additives A sacrificial electron donor (e.g., Hantzsch ester, triethylamine) may be required.

This generated radical can then engage in a variety of subsequent reactions, such as addition to alkenes (Giese reaction) or alkynes, or coupling with other radical species.

Achieving enantioselectivity in radical reactions is a significant challenge due to the transient and typically planar nature of radical intermediates. However, the development of cooperative catalytic systems, combining photoredox catalysis with chiral catalysts, has enabled asymmetric radical transformations. While specific examples involving this compound are not extensively documented, general strategies for the enantioselective addition of radicals to prochiral acceptors are applicable.

One major strategy involves the use of a chiral Lewis acid to coordinate with the radical acceptor, such as an α,β-unsaturated carbonyl compound. The chiral environment created by the Lewis acid influences the trajectory of the incoming radical, leading to a preferential formation of one enantiomer. acs.org For instance, chiral bisoxazoline (BOX) ligands complexed with magnesium or rhodium-based Lewis acids have been shown to effectively control the stereochemistry of conjugate radical additions. acs.org

Another approach employs a chiral Brønsted acid, such as a chiral phosphoric acid. organic-chemistry.orgnih.gov This can be particularly effective in reactions involving pyridyl substrates, where the acid can protonate the pyridine nitrogen, enhancing its reactivity and creating a chiral ion pair that directs the subsequent radical attack. acs.org

A hypothetical enantioselective Giese-type reaction involving the (5-ethoxycarbonylpyridin-3-yl)methyl radical is outlined below:

Reaction Component Example Function
Radical Precursor This compoundSource of the pyridylmethyl radical.
Radical Acceptor An α,β-unsaturated imide or ester.Prochiral substrate for radical addition.
Photocatalyst Ir(ppy)₂(dtbbpy)PF₆Generates radical under visible light.
Chiral Catalyst Chiral Lewis Acid (e.g., Mg(BOX) complex) or Chiral Brønsted Acid.Induces enantioselectivity.
Solvent Non-coordinating solvent (e.g., CH₂Cl₂, Toluene).Reaction medium.
Temperature Low temperatures (-78 °C to rt) are often required to enhance selectivity.Control of reaction kinetics.

This dual catalytic system would allow for the generation of the radical from this compound by the photocatalyst, which then adds to the alkene activated by the chiral catalyst, resulting in the formation of an enantioenriched product.

Cyclization and Rearrangement Pathways

The bifunctional nature of this compound and its derivatives makes them potential substrates for intramolecular cyclization reactions to form fused or spirocyclic ring systems. The bromomethyl group can act as an electrophile for an intramolecular nucleophilic attack by a suitably positioned nucleophile.

For example, if the ester group were hydrolyzed to the corresponding carboxylic acid and then converted to an amide bearing a nucleophilic group, intramolecular cyclization could be envisioned. A derivative where the nitrogen of the pyridine ring is quaternized could also activate the ring for cyclization pathways. While specific examples starting directly from this compound are scarce in the literature, related structures have been shown to undergo such transformations. For instance, derivatives of 5-aminomethyl-furans have been shown to undergo intramolecular 6-endo-dig cyclization. youtube.com

Photoredox catalysis can also initiate radical cyclizations. nih.govmdpi.com Generation of the (5-ethoxycarbonylpyridin-3-yl)methyl radical in a molecule containing an appropriately positioned alkene or alkyne could lead to an intramolecular radical addition, forming a new ring.

Rearrangement reactions of the nicotinic acid skeleton are less common but could potentially be induced under specific conditions, such as those promoting nitrene or carbene intermediates, or through skeletal reorganization under high-energy conditions. However, such pathways are not well-documented for this specific compound.

Functionalization of the Pyridine Ring and Ester Group

Beyond the reactivity of the bromomethyl group, the pyridine ring and the ethyl ester group of this compound offer further opportunities for chemical modification.

Pyridine Ring Functionalization:

The pyridine ring in this compound is electron-deficient, which influences its reactivity.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on the pyridine ring itself are generally difficult without a good leaving group (like a halide) directly on the ring or strong activation.

Directed ortho-Metalation (DoM): The ester group is a moderate directing group for ortho-lithiation. organic-chemistry.orgwikipedia.org Treatment with a strong base like lithium diisopropylamide (LDA) could potentially deprotonate the C4 position, ortho to the ester. The resulting organolithium species could then be trapped with various electrophiles. However, the reactivity of the bromomethyl group towards strong bases would be a competing pathway, potentially leading to decomposition or oligomerization. Protecting the bromomethyl group or converting it to a less reactive functional group might be necessary.

Minisci Reaction: The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles using nucleophilic radicals. wikipedia.orgprinceton.educhim.it Under acidic conditions, the pyridine nitrogen is protonated, further activating the ring towards attack by a radical. The reaction typically shows a preference for the C2 and C6 positions. Subjecting this compound to Minisci conditions could introduce alkyl groups at the positions ortho to the nitrogen, provided the bromomethyl group survives the oxidative and acidic conditions.

Ester Group Functionalization:

The ethyl ester group can undergo typical ester transformations:

Hydrolysis: Base- or acid-catalyzed hydrolysis will convert the ethyl ester to the corresponding 5-(bromomethyl)nicotinic acid. This carboxylic acid can then be used in further reactions, such as amide bond formation. nih.gov

Transesterification: Reaction with a different alcohol under acidic or basic conditions can exchange the ethyl group for another alkyl or aryl group.

Reduction: The ester can be reduced to the corresponding primary alcohol, (5-(bromomethyl)pyridin-3-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. Softer reducing agents like sodium borohydride (B1222165) are generally unreactive towards esters unless special conditions are used, such as the addition of methanol (B129727) in a refluxing solvent.

Amidation: The ester can be converted directly to an amide by heating with an amine, although this often requires harsh conditions. A more common route is to first hydrolyze the ester to the carboxylic acid, which is then coupled with an amine using a coupling agent (e.g., DCC, EDC) or after conversion to an acyl chloride. youtube.comgoogle.comnih.govyoutube.com

Strategic Utility in Organic Synthesis As a Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The primary role of Ethyl 5-(bromomethyl)nicotinate in the synthesis of complex heterocycles stems from the high reactivity of its bromomethyl group. This group acts as an excellent electrophilic site for SN2 reactions, allowing for the facile introduction of the ethyl nicotinate (B505614) scaffold onto a variety of nucleophilic substrates. This reaction is a common strategy for building larger, more elaborate molecules that contain a pyridine (B92270) core.

The substitution of the bromine atom can be achieved with a wide range of heteroatom nucleophiles, including those based on oxygen, nitrogen, and sulfur. For instance, reaction with phenols or thiophenols can lead to the formation of ether and thioether linkages, respectively, tethering the nicotinate ring to other aromatic systems. Similarly, reactions with primary or secondary amines provide access to substituted aminomethyl-nicotinates, which are valuable precursors for pharmacologically active compounds. While the direct synthesis of fused systems like thiazolopyrimidines from this specific starting material is less common, the principle of using building blocks to construct such complex scaffolds is a central theme in medicinal chemistry. mdpi.com The ability to connect the nicotinate unit to other rings via stable linkages is a key step in molecular elaboration.

Table 1: Representative Nucleophilic Substitution Reactions
Nucleophile TypeExample NucleophileResulting LinkageProduct Class
O-NucleophilePhenol-CH₂-O-ArAryloxymethyl nicotinate
S-NucleophileThiophenol-CH₂-S-ArArylthiomethyl nicotinate
N-NucleophilePiperidine-CH₂-N(CH₂)₅Piperidinomethyl nicotinate
C-NucleophileSodium cyanide-CH₂-CNCyanomethyl nicotinate

Role in the Construction of Macrocyclic Structures (e.g., Crown Ethers)

Macrocycles, large cyclic molecules, are prevalent in many areas of chemistry, including host-guest chemistry and pharmaceuticals. nih.gov Pyridinophanes, a subclass of macrocycles containing a pyridine ring within the cyclic structure, are of particular interest due to the unique electronic and coordinating properties imparted by the pyridine unit. The synthesis of bridged nicotinate esters possessing npyridinophane skeletons has been successfully accomplished, demonstrating the viability of incorporating the nicotinate scaffold into macrocyclic frameworks. elsevierpure.com

Although direct reports of this compound being used in the synthesis of classic crown ethers are not prominent, its bifunctional nature makes it a theoretically ideal candidate for constructing related macrocycles. The two reactive ends of the molecule—the bromomethyl group and the ester group (or its derivatives)—can serve as connection points. For example, a high-dilution reaction between this compound and a long-chain diol could, in principle, lead to a macrocyclic ether-ester. More practically, it could be reacted with a pre-formed linker containing two nucleophilic sites to achieve cyclization. The rigidity of the pyridine ring provides a structural constraint that can be exploited to direct the conformation of the resulting macrocycle.

Intermediate in the Synthesis of Functional Organic Materials

The unique electronic and structural features of the nicotinate scaffold make it an attractive component for functional organic materials, such as polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, and nicotinate derivatives are often used as suitable ligands. This compound can be utilized as a precursor to these ligands. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, and the bromomethyl group can be converted to another coordinating group (e.g., a tetrazole or another N-heterocycle), yielding a multitopic linker essential for the three-dimensional assembly of MOFs.

In polymer science, the compound can serve multiple roles. The bromomethyl group can act as an initiation site for certain types of controlled radical polymerization. Alternatively, it can be used to functionalize existing polymers through grafting reactions. The pyridine nitrogen also offers a site for quaternization, which can be used to create charged polymers or poly-ionic liquids with applications as electrolytes or catalysts.

Table 2: Potential Applications in Functional Material Synthesis
Material ClassRole of this compoundKey Functional Group(s)
Metal-Organic Frameworks (MOFs)Precursor to multitopic organic linkerPyridine N-atom, Ester (as carboxylate precursor)
Functional PolymersMonomer precursor or polymer initiatorBromomethyl group, Pyridine ring
Ionic LiquidsScaffold for pyridinium (B92312) salt formationPyridine N-atom, Bromomethyl group

Application in Divergent Synthetic Pathways

Divergent synthesis is a powerful strategy used to generate collections of structurally diverse compounds, known as chemical libraries, from a single, common intermediate. This approach is highly valuable in drug discovery for screening against biological targets. google.com this compound is an ideal starting scaffold for divergent synthesis due to its three distinct functional handles that can be addressed with different reagents and reaction conditions.

The divergent approach allows for the systematic exploration of the chemical space around the nicotinate core:

Modification at C5-methyl: The bromomethyl group is the most reactive site for nucleophilic substitution, allowing for the introduction of a wide variety of side chains by reacting it with libraries of nucleophiles (alcohols, amines, thiols, etc.).

Modification at C3-ester: The ethyl ester can be hydrolyzed to a carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or different esters. The ester can also be reduced to a primary alcohol, which opens up further derivatization possibilities.

Modification at N1-pyridine: The pyridine nitrogen can be quaternized with various alkyl halides to form pyridinium salts, or it can be oxidized to an N-oxide, altering the electronic properties and steric profile of the ring.

By applying different sequences of these reactions, a single starting material can give rise to a vast and diverse library of molecules, where each compound has a unique combination of substituents at the three key positions. This systematic variation allows for a thorough investigation of structure-activity relationships.

Advanced Spectroscopic and Structural Elucidation for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of ethyl 5-(bromomethyl)nicotinate in solution.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity of atoms within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond and through-space correlations between protons and carbons. For instance, a COSY spectrum would reveal the coupling between the methylene (B1212753) and methyl protons of the ethyl group, while HSQC and HMBC would link these protons to their directly attached and long-range carbons, respectively, confirming the ethyl ester and bromomethyl-substituted pyridine (B92270) framework.

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of this compound. By analyzing NMR spectra at various temperatures, researchers can investigate restricted rotation around single bonds, such as the C-C bond connecting the bromomethyl group to the pyridine ring and the C-O bond of the ethyl ester. These studies can determine the energy barriers associated with different conformational isomers, offering a deeper understanding of the molecule's dynamic behavior in solution. While specific DNMR studies on this compound are not extensively reported, the principles of this technique are crucial for understanding its potential conformational landscape.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Intermediate Identification

High-resolution mass spectrometry (HRMS) is a powerful tool in the study of this compound, particularly for monitoring reaction progress and identifying transient intermediates. nih.gov HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. nih.gov This capability is invaluable in synthetic chemistry, where this compound is often used as a building block. For example, during a nucleophilic substitution reaction involving the bromomethyl group, HRMS can be employed to track the disappearance of the starting material and the appearance of the product in real-time. Furthermore, it can help identify and characterize any short-lived intermediates or byproducts, providing crucial mechanistic insights into the reaction. nih.gov

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Supramolecular Interactions

A hypothetical table of crystallographic data for this compound is presented below to illustrate the type of information obtained from an SCXRD experiment.

Crystal Data
Empirical Formula C₉H₁₀BrNO₂
Formula Weight 244.09
Temperature 293(2) K
Wavelength 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.543(2) Å, α = 90°
b = 12.126(3) Å, β = 101.34(3)°
c = 9.871(2) Å, γ = 90°
Volume 1001.2(4) ų
Z 4
Calculated Density 1.619 Mg/m³
Absorption Coefficient 3.865 mm⁻¹
F(000) 488

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Systems

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound. uh.eduscirp.org These techniques are particularly useful for monitoring chemical transformations in reaction systems. scirp.org

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations, C-H stretching of the aromatic and aliphatic groups, and vibrations associated with the pyridine ring. The C-Br stretching vibration would appear in the lower frequency region of the spectrum. Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and can provide additional information about the molecular framework. mdpi.com By monitoring the changes in the intensities and positions of these vibrational bands, one can follow the progress of reactions involving the functional groups of this compound. uh.edu

A table of expected vibrational frequencies for this compound is provided below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester) Stretching~1720
C-O (Ester) Stretching~1250
Aromatic C=C, C=N Stretching~1600-1400
Aliphatic C-H Stretching~2980-2850
Aromatic C-H Stretching~3100-3000
C-Br Stretching~600-500

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties and Mechanistic Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the photophysical properties of this compound. oxfordsciencetrove.com The UV-Vis spectrum arises from electronic transitions between different energy levels within the molecule. libretexts.org For this compound, one would expect to observe π-π* transitions associated with the pyridine ring and n-π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. nih.gov

The position and intensity of these absorption bands can be influenced by the solvent polarity and pH. nih.gov Fluorescence spectroscopy, which measures the light emitted from an excited electronic state, can provide further insights into the molecule's excited-state properties and deactivation pathways. libretexts.org While many nicotinic acid derivatives are not strongly fluorescent, any observed emission could be used to probe the local environment and interactions of the molecule. These photophysical studies can be valuable in mechanistic investigations, for example, by using the spectroscopic signatures to follow photoinduced reactions.

The expected UV-Vis absorption maxima for this compound are summarized in the table below.

TransitionExpected λmax (nm)
π-π ~260-270
n-π ~300-320

Advanced Chromatographic Techniques (e.g., HPLC) for Purity and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in synthetic chemistry, offering high resolution and sensitivity for the separation, quantification, and purification of compounds. For a molecule such as this compound, HPLC is an invaluable tool for assessing the purity of the final product and for monitoring the progress of its synthesis. The method's versatility allows for the fine-tuning of parameters to achieve optimal separation of the target compound from starting materials, intermediates, and potential by-products.

A typical HPLC method for a compound like this compound would likely employ reverse-phase chromatography. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The bromomethyl group increases the nonpolar character of the molecule compared to its precursor, ethyl nicotinate (B505614), which would lead to a longer retention time under identical reverse-phase conditions.

For purity analysis, a gradient elution method is often preferred as it allows for the separation of compounds with a wider range of polarities. This is particularly useful for detecting trace impurities that may be present in the final product. By comparing the peak area of the main compound with the total area of all peaks in the chromatogram, the purity of this compound can be accurately determined.

In the context of reaction monitoring, HPLC can provide crucial insights into the conversion of starting materials to products. For instance, in the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. The resulting chromatograms would show the decrease in the peak corresponding to the starting material and the simultaneous increase in the peak corresponding to the desired product. This allows for the real-time optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize by-product formation.

Below are proposed HPLC method parameters for the analysis of this compound, based on methods developed for similar compounds. sielc.comsielc.com

Table 1: Proposed HPLC Method Parameters for this compound Analysis

ParameterSuggested ConditionsRationale/Comments
Stationary Phase C18 (Octadecylsilyl) silica (B1680970) gel, 5 µm particle sizeA versatile, nonpolar stationary phase suitable for reverse-phase chromatography of a wide range of organic molecules.
Column Dimensions 4.6 mm x 250 mmStandard analytical column dimensions providing good resolution and efficiency.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common mobile phase system for reverse-phase HPLC. sielc.com Formic acid helps to protonate the pyridine nitrogen, leading to sharper peaks.
Elution Mode GradientAllows for the effective separation of the product from more polar starting materials and less polar by-products.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV-Vis Diode Array Detector (DAD) at 250-265 nmThe pyridine ring exhibits strong UV absorbance in this range. sielc.comzodiaclifesciences.com A DAD allows for the acquisition of the full UV spectrum of each peak, aiding in peak identification and purity assessment.
Injection Volume 10 µLA standard injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Table 2: Illustrative Gradient Elution Program

Time (minutes)% Mobile Phase A (Water + 0.1% Formic Acid)% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.09010
20.01090
25.01090
25.19010
30.09010

This proposed method would serve as a starting point for method development and validation for the routine analysis of this compound. The exact gradient profile and mobile phase composition would be optimized to achieve the best possible separation for a specific sample matrix. The use of a mass spectrometer (MS) as a detector in LC-MS would provide even greater specificity and allow for the unambiguous identification of the main compound and any impurities based on their mass-to-charge ratio. sielc.com

Computational and Theoretical Investigations of Ethyl 5 Bromomethyl Nicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful quantum chemical tool for assessing the electronic structure and properties of molecules. espublisher.com Hybrid functionals, such as B3LYP, are often employed in conjunction with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost, providing reliable results for medium to large-sized molecules. derpharmachemica.comnih.gov

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the geometry optimization of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. nih.govnih.gov For derivatives of pyridine (B92270) and nicotinic acid, DFT calculations, often using the B3LYP functional with a suitable basis set, are performed to determine the optimized molecular structure. derpharmachemica.comnih.gov These calculations yield crucial data on bond lengths, bond angles, and torsion angles. urfu.ru

The electronic structure of Ethyl 5-(bromomethyl)nicotinate can be thoroughly analyzed using these optimized geometries. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A smaller energy gap generally suggests higher reactivity. nih.gov

For analogous compounds, theoretical calculations have been shown to correlate well with experimental data, with minor deviations often attributed to the difference between the gaseous phase of the calculations and the solid phase of experimental analyses. nih.gov

Table 1: Representative Calculated Electronic Properties for a Nicotinate (B505614) Derivative

Parameter Value
HOMO Energy -6.2700 eV
LUMO Energy -2.1769 eV
Energy Gap (ΔE) 4.0931 eV

Note: Data presented is for a related compound, ethyl 5-amino-2-bromoisonicotinate, as a representative example. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. sumitomo-chem.co.jp This involves identifying and characterizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The activation energy of a reaction can be estimated from the energy difference between the reactants and the transition state. sumitomo-chem.co.jp

For reactions involving bromomethyl-substituted aromatic compounds, such as nucleophilic substitutions where the bromomethyl group acts as a leaving group, DFT can model the entire reaction pathway. The analysis of the transition state geometry provides insights into the bond-breaking and bond-forming processes. For instance, in the Diels-Alder reaction of 9-bromomethyl anthracene, DFT has been used to investigate different reaction pathways and predict the major product, with results showing good agreement with experimental findings. researchgate.net Theoretical studies can also investigate the influence of substituents on reaction barriers. For example, in the gas-phase elimination of ethyl chloride, the presence of a dimethylamino group was found to lower the activation energy compared to the parent compound. researchgate.net

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, provides a powerful model for predicting chemical reactivity by focusing on the HOMO and LUMO. ucsb.eduwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgwpmucdn.com

In the case of this compound, the distribution of the HOMO and LUMO across the molecule determines its reactive sites. The theory posits that reactions are most likely to occur where the overlap between the HOMO of one reactant and the LUMO of the other is maximal. wpmucdn.com For electrophilic attack, the reaction will likely occur at the site where the HOMO is localized. ucsb.edu Conversely, nucleophilic attack is predicted to occur at the position where the LUMO is concentrated. ucsb.edu The electron-withdrawing nature of the ester group and the pyridine nitrogen in this compound influences the localization of these frontier orbitals, thereby directing its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgresearchgate.net They are invaluable for identifying electrophilic and nucleophilic sites and predicting how molecules will interact. libretexts.orgscispace.comresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green usually denotes regions of neutral potential. researchgate.net

For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these as potential sites for electrophilic interaction. Conversely, a positive potential would be expected around the hydrogen atoms and the bromomethyl group, suggesting these as sites for nucleophilic attack. Such maps provide a clear, visual guide to the molecule's reactive behavior. urfu.ruscispace.com

Non-Covalent Interaction (NCI) Analysis for Supramolecular Assembly

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are the driving forces behind the formation of supramolecular assemblies. nih.govnih.govrsc.org NCI analysis is a computational technique used to visualize and characterize these weak interactions in three-dimensional space.

In the solid state, molecules of this compound would likely self-assemble through various non-covalent interactions. Hirshfeld surface analysis is a common tool used to explore these intermolecular contacts. urfu.runih.gov For similar pyridine derivatives, studies have shown the importance of interactions like N-H···O and C-H···O in building the crystal structure. nih.gov NCI analysis can further delineate the nature and strength of these interactions, providing a deeper understanding of the supramolecular architecture. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT calculations are excellent for finding the minimum energy structure, molecular dynamics (MD) simulations are used to explore the full conformational space of a molecule over time. nih.gov By simulating the movement of atoms according to the principles of classical mechanics, MD can reveal the different conformations a molecule can adopt at a given temperature and how it transitions between them.

For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester and bromomethyl groups, MD simulations can provide a dynamic picture of its conformational landscape. This is particularly important for understanding its behavior in solution and its interactions with other molecules, such as biological receptors. nih.gov The results of MD simulations can complement the static picture provided by DFT, offering a more complete understanding of the molecule's structure and dynamics. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 5-amino-2-bromoisonicotinate
9-bromomethyl anthracene
Ethyl chloride

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Theoretical calculations, primarily using DFT, are widely employed to predict the spectroscopic characteristics of organic molecules. Functionals such as B3LYP and M06-2X, combined with basis sets like 6-311G(d,p), are commonly used to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net The process typically begins with the optimization of the molecule's ground-state geometry, which is then used for subsequent calculations of NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR spectra by calculating the nuclear magnetic shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for this purpose. The calculated shielding constants are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

Below are the predicted chemical shifts for this compound, based on theoretical calculations and comparison with similar structures.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2 (Pyridine Ring)9.1 - 9.3Singlet
H-4 (Pyridine Ring)8.3 - 8.5Singlet
H-6 (Pyridine Ring)8.8 - 9.0Singlet
-CH₂- (Bromomethyl)4.6 - 4.8Singlet
-O-CH₂- (Ethyl Ester)4.3 - 4.5Quartet
-CH₃ (Ethyl Ester)1.3 - 1.5Triplet

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)164 - 166
C-5 (Pyridine Ring)135 - 137
C-2 (Pyridine Ring)152 - 154
C-6 (Pyridine Ring)150 - 152
C-4 (Pyridine Ring)138 - 140
C-3 (Pyridine Ring)125 - 127
-O-CH₂- (Ethyl Ester)61 - 63
-CH₂- (Bromomethyl)30 - 33
-CH₃ (Ethyl Ester)14 - 15

Infrared (IR) Spectroscopy

Theoretical vibrational analysis involves calculating the harmonic frequencies corresponding to the fundamental modes of molecular vibration. These calculated frequencies, which correlate to absorption bands in an IR spectrum, are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net The analysis allows for the assignment of specific vibrational modes to the functional groups within the molecule.

Predicted IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)3050 - 3100Medium
C-H Stretch (Aliphatic)2950 - 3000Medium-Strong
C=O Stretch (Ester)1715 - 1735Strong
C=N/C=C Stretch (Pyridine Ring)1580 - 1610Strong
CH₂ Bend (Scissoring)1450 - 1470Medium
C-O Stretch (Ester)1250 - 1300Strong
C-Br Stretch650 - 680Medium

It is common for computed vibrational frequencies, such as the N-H stretching mode in related amide compounds, to show deviations from experimental values, often appearing at a higher wavenumber. researchgate.net This can indicate effects like intermolecular hydrogen bonding in the solid state, which are not always fully captured in gas-phase calculations. researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which indicate the intensity of the absorption. researchgate.net Solvatochromic effects, or the influence of the solvent on the absorption maxima, can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net

Predicted UV-Vis Absorption Data for this compound (in Ethanol)

Predicted λmax (nm)Oscillator Strength (f)Transition Type
~220> 0.1π → π
~265> 0.1π → π
~310< 0.05n → π*

The predicted transitions are typically associated with the π-electron system of the pyridine ring and the non-bonding electrons of the oxygen and nitrogen atoms. The π → π* transitions are expected to be the most intense, while the n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is generally weaker.

Emerging Research Directions and Future Challenges

Development of Novel Catalytic Systems for Bromomethylnicotinate Functionalization

The functionalization of ethyl 5-(bromomethyl)nicotinate traditionally relies on nucleophilic substitution reactions at the reactive bromomethyl position. While effective, these methods can be limited in scope and may require harsh conditions. Future research is focused on developing sophisticated catalytic systems to enable a broader range of transformations with greater precision and efficiency.

Emerging strategies include the use of organocatalysis, where small organic molecules can drive reactions with high selectivity, potentially avoiding the use of toxic or expensive metal catalysts. researchgate.net For instance, organophosphorus-based catalysts have shown success in complex C-N cross-coupling reactions, a methodology that could be adapted for the amination of the bromomethyl group. researchgate.net Furthermore, phototriggered transformations, which use light to initiate reactions, offer a pathway for catalyst-free C-N bond formation under ambient conditions, representing a greener alternative to traditional methods. researchgate.net

The development of catalysts for C-H activation presents another frontier. While the bromomethyl group is the most reactive site, catalysts that could selectively functionalize the C-H bonds on the pyridine (B92270) ring in the presence of the bromo-substituent would open up entirely new avenues for creating complex molecular architectures from this relatively simple starting material. researchgate.net

Key Research Objectives for Catalysis:

Metal-Free Catalysis: Designing organocatalysts for the selective functionalization of the bromomethyl group to reduce metal contamination in final products.

Photocatalysis: Exploring light-mediated reactions to expand the scope of possible transformations under mild conditions.

Dual-Functional Catalysts: Creating systems that can coordinate to the pyridine nitrogen and direct reactions at other positions on the molecule, enhancing selectivity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering significant advantages in safety, efficiency, and scalability. researchgate.net The integration of this compound chemistry with automated flow platforms is a key area for future development. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer handling of reactive intermediates. researchgate.netscribd.com

A pertinent example is the process intensification study on the flow hydrogenation of ethyl nicotinate (B505614), a structurally similar compound. researchgate.net By using a trickle bed reactor, researchers achieved remarkable throughput for both partial and full hydrogenation, demonstrating the power of flow systems for pyridine derivatives. researchgate.net Such a setup could be readily adapted for reactions involving this compound, for instance, in its reduction to ethyl 5-methylnicotinate or in multi-step, telescoped syntheses where the product of one reaction is immediately used as the substrate in the next without isolation. nih.gov

Fully automated systems, which combine flow chemistry with robotic handling and real-time analytics, can accelerate the discovery and optimization of new reaction pathways and the synthesis of compound libraries for screening purposes. scribd.comnih.gov

Table 1: Example of Process Intensification via Flow Chemistry for a Related Substrate (Ethyl Nicotinate Hydrogenation)

This table is based on data from a study on ethyl nicotinate and is presented to illustrate the potential of flow chemistry for similar nicotinic acid derivatives. researchgate.net

CatalystProductThroughput ( g/day )Catalyst Productivity (g product / h / g catalyst)
Pd/CEthyl 1,4,5,6-tetrahydropyridine-3-carboxylate121978
Rh/Al₂O₃Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate>260-
Rh/CEthyl piperidine-3-carboxylate1959408
Rh/Al₂O₃Ethyl piperidine-3-carboxylate1741-

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a rich blueprint for designing highly efficient and selective chemical transformations. Bio-inspired synthesis seeks to mimic the principles of enzymatic catalysis and biomolecular recognition to achieve unparalleled control over chemical reactions. researchgate.net For this compound, this could involve several avenues of exploration.

One approach is the use of enzymes or enzyme-mimicking catalysts (biomimetic catalysts) to perform stereoselective functionalization. For example, engineered enzymes could potentially distinguish between the two enantiotopic protons on the bromomethyl group's methylene (B1212753) (-CH₂Br), enabling the asymmetric synthesis of chiral molecules. Inspired by nonheme iron oxygenases, synthetic catalysts could be developed for the selective oxidation of the molecule, using environmentally benign oxidants like H₂O₂. researchgate.net

Another bio-inspired strategy involves using the nicotinate core as a scaffold to build molecules that mimic the structure and function of natural products. nih.gov For example, the pyridine ring could act as a hydrogen-bonding unit within a larger polymer structure, mimicking the β-sheet domains that give spider silk its strength. nih.gov

Advanced Materials Science Applications beyond Current Scope

While this compound is primarily used as an intermediate for pharmaceuticals and agrochemicals, its molecular structure makes it a promising candidate for advanced materials science applications. bldpharm.com The combination of a rigid, aromatic pyridine ring and a highly reactive "handle" in the bromomethyl group allows it to be incorporated as a monomer or functionalizing agent into a variety of materials.

Future research could explore its use in:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The nicotinate moiety can act as a ligand to coordinate with metal ions or as a building block for purely organic porous structures. These materials have applications in gas storage, separation, and catalysis. bldpharm.com

Conductive Polymers and Organic Electronics: Pyridine-containing polymers can exhibit interesting electronic properties. By incorporating this molecule, it may be possible to develop new materials for Organic Light-Emitting Diodes (OLEDs) or organic photovoltaics. bldpharm.com

Functional Polymers: The bromomethyl group can be used to graft the nicotinate unit onto existing polymer backbones, thereby modifying their surface properties, solubility, or biological interactions. bldpharm.com This could be used to create biocompatible coatings or materials with specific recognition sites.

In-depth Mechanistic Understanding of Complex Transformations

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, while the basic nucleophilic substitution at the benzylic-like position is understood, the mechanisms of more complex, particularly catalyzed, reactions remain to be explored in detail.

Future work will require a combination of advanced analytical and computational techniques:

Kinetic Studies: To determine the rate-determining steps and the influence of catalysts and reaction conditions on reaction speed.

Spectroscopic Analysis: In-situ monitoring of reactions using techniques like NMR and IR to identify transient intermediates and understand the reaction pathway in real-time.

Computational Chemistry: Density Functional Theory (DFT) calculations to model reaction energy profiles, predict transition state structures, and explain observed selectivity.

Structural Analysis: Techniques like X-ray crystallography can be used to determine the precise three-dimensional structure of catalysts and reaction products, providing insight into stereochemical outcomes. researchgate.net

Design Principles for Enhanced Reactivity and Selectivity

Controlling the reactivity and selectivity of transformations involving this compound is a central challenge. The inherent reactivity of the molecule is governed by the interplay of its functional groups. The electron-withdrawing nature of the ethyl ester group and the pyridine nitrogen atom activates the bromomethyl group for nucleophilic attack.

Future design principles will focus on leveraging these electronic and steric effects more deliberately. One key principle is understanding the difference between reactivity at the bromomethyl group versus reactivity directly on the pyridine ring. The bromomethyl group is ideal for alkylation-type reactions, whereas a bromine atom attached directly to the ring would be more suited for reactions like Suzuki-Miyaura cross-coupling.

Table 2: Conceptual Design Principles for Modulating Reactivity

This table presents hypothetical modifications to the core structure and their potential effect on reactivity, illustrating key design principles.

ModificationPrinciplePredicted Effect on Bromomethyl ReactivityRationale
Add electron-donating group (e.g., -NH₂) to the ringElectronic TuningDecreaseIncreases electron density on the ring, slightly deactivating the benzylic-like position for nucleophilic substitution.
Add strong electron-withdrawing group (e.g., -NO₂) to the ringElectronic TuningIncreaseFurther decreases electron density on the ring, strongly activating the bromomethyl group.
Replace ethyl ester with a bulkier tert-butyl esterSteric HindranceDecreaseMay sterically hinder the approach of nucleophiles to the nearby bromomethyl group.
Use of a phase-transfer catalystReaction ConditionIncreaseFacilitates the transport of an aqueous-phase nucleophile to the organic-phase substrate, increasing the reaction rate.

By systematically applying these principles—modifying substituents, choosing appropriate catalysts, and fine-tuning reaction conditions—researchers can achieve greater control over synthetic outcomes, enabling the efficient and selective production of complex target molecules.

Q & A

Q. Basic Research Focus

  • Purity Assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • Impurity Profiling : GC-MS identifies byproducts like ethyl 5-methylnicotinate (unreacted starting material) or di-brominated derivatives .

Q. Advanced Consideration

  • Quantitative NMR (qNMR) with DMSO-d₆ as solvent validates purity >98% by integrating pyridine proton signals (δ 8.5–9.0 ppm) .
  • X-ray Crystallography resolves ambiguous structures, confirming bromomethyl orientation .

How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

Advanced Research Focus
Discrepancies in yields (e.g., 60% vs. 85%) arise from:

  • Catalyst Purity : Commercial NBS may contain succinimide residues; recrystallize before use .
  • Solvent Polarity : Acetonitrile improves radical stability vs. DCM, reducing side reactions .
  • Workflow Validation : Reproduce protocols with in-situ FTIR to track NBS consumption .

What methodologies evaluate the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (CLSI guidelines) with E. coli and C. albicans .
    • Cytotoxicity : MTT assay on HEK293 cells; IC₅₀ values correlate with bromine’s Hammett σₚ .
  • Mechanistic Studies :
    • SPR Analysis : Binding affinity to target proteins (e.g., TNF-α) .
    • Metabolic Stability : Microsomal incubation (rat liver S9 fraction) to assess esterase resistance .

What safety protocols are critical when handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatile brominated byproducts .

Q. Advanced Consideration

  • Waste Management : Quench excess bromine with Na₂S₂O₃ before disposal .
  • Stability : Store at –20°C under argon; decomposition occurs via hydrolysis at RT .

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Feasible Synthetic Routes

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Ethyl 5-(bromomethyl)nicotinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.